Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.:
Cat. No.: VC13340419
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O3 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | ethyl 3-(2-pyrazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H14N4O3/c1-3-17-11(16)10-13-9(14-18-10)7-8(2)15-6-4-5-12-15/h4-6,8H,3,7H2,1-2H3 |
| Standard InChI Key | UUYCZEOKKKUUOK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NO1)CC(C)N2C=CC=N2 |
| Canonical SMILES | CCOC(=O)C1=NC(=NO1)CC(C)N2C=CC=N2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and bioisosteric equivalence to ester and amide groups .
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2-(1H-Pyrazol-1-yl)propyl Side Chain: A propyl linker connecting the oxadiazole ring to a pyrazole moiety, a nitrogen-rich heterocycle frequently employed in drug design due to its hydrogen-bonding capacity and structural rigidity .
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Ethyl Ester Group: A carboxylate ester at the 5-position of the oxadiazole, enhancing lipophilicity and influencing pharmacokinetic properties .
Physicochemical Properties
Based on structural analogs and computational predictions :
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 250.26 g/mol |
| Exact Mass | 250.1066 Da |
| LogP (Partition Coefficient) | 1.8 (estimated) |
| Topological Polar Surface Area | 78.9 Ų |
The ethyl ester contributes to moderate lipophilicity (LogP ~1.8), suggesting balanced solubility in both aqueous and organic media. The polar surface area, influenced by the oxadiazole and pyrazole nitrogens, indicates potential for membrane permeability and oral bioavailability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate can be conceptualized through two key disconnections:
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Oxadiazole Ring Formation: Cyclization of a nitrile and hydroxylamine intermediate.
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Side Chain Introduction: Alkylation or nucleophilic substitution to attach the pyrazole-propyl group.
Oxadiazole Core Construction
A validated route for 1,2,4-oxadiazoles involves the reaction of amidoximes with activated carboxylic acid derivatives :
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Amidoxime Preparation: Ethyl cyanoacetate reacts with hydroxylamine to form ethyl N-hydroxyacetimidamide.
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Cyclization: Treatment with propionyl chloride derivatives under basic conditions yields the 1,2,4-oxadiazole ring.
Representative Reaction:
Side Chain Functionalization
The 3-position of the oxadiazole is functionalized via alkylation:
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Propyl Linker Installation: Reaction of 3-chloro-1,2,4-oxadiazole with 1-(2-hydroxypropyl)-1H-pyrazole under Mitsunobu conditions.
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Esterification: Ethyl ester formation via acid-catalyzed esterification of the intermediate carboxylic acid .
Key Intermediate:
Applications in Materials Science
Liquid Crystalline Behavior
1,2,4-Oxadiazoles with alkyl chains exhibit thermotropic liquid crystalline phases due to rigid-flexible molecular architecture . The pyrazole-propyl side chain in the target compound may promote smectic or nematic phase formation, useful in display technologies.
Energetic Materials
The high nitrogen content (22.4% by mass) and oxadiazole ring strain suggest potential as a high-energy-density material (HEDM). Analogous compounds achieve detonation velocities of 8.5 km/s, comparable to RDX .
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